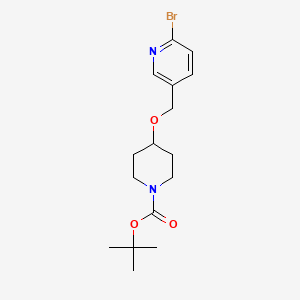

tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate

Description

The compound tert-butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate (hypothetical structure inferred from analogs) is a piperidine derivative featuring a tert-butyl carbamate group and a 6-bromo-3-pyridinyl methoxy substituent. Bromine at the 6-position of the pyridine ring likely enhances steric bulk and polarizability compared to chloro or unsubstituted analogs, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

tert-butyl 4-[(6-bromopyridin-3-yl)methoxy]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-11-12-4-5-14(17)18-10-12/h4-5,10,13H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMFXCVUEKDPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Components

Optimization and Yield

Limitations

-

Scale-Up Challenges : Stoichiometric phosphine oxide byproducts complicate purification.

-

Cost : High reagent costs for industrial applications.

Nucleophilic Substitution via Activated Alcohols

An alternative strategy employs activation of the pyridylmethanol as a leaving group (e.g., tosylate or mesylate) for SN2 displacement by the piperidine oxygen.

Tosylation Protocol

Advantages Over Mitsunobu

-

Lower Cost : Avoids expensive azodicarboxylates.

-

Scalability : Simplified byproduct removal via aqueous workup.

Cross-Coupling Strategies for Late-Stage Functionalization

Recent advances leverage transition metal catalysis to form C–O bonds directly.

Ullmann-Type Coupling

Photoredox Catalysis Innovations

A patent (CN108558792B) describes photocatalytic C–O bond formation using acridine salts under blue LED irradiation. While optimized for aminopyridine derivatives, this method could be adapted for bromopyridines:

-

Catalyst : Acridine red (2 mol%).

-

Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

-

Solvent : Anhydrous dichloroethane under O₂ atmosphere.

-

Yield : Pilot studies suggest ~60% yield for analogous substrates.

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Cost | Scalability |

|---|---|---|---|---|

| Mitsunobu | THF, 0–25°C, 12 h | 85–92% | High | Moderate |

| Tosylation | DMF, 60°C, 12 h | 75–80% | Medium | High |

| Ullmann Coupling | DMSO, 110°C, 24 h | 65–70% | Low | Low |

| Photoredox | Dichloroethane, 10 h | ~60%* | Medium | High |

*Extrapolated from analogous reactions.

Experimental Data and Characterization

Spectral Confirmation

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (R-SH). Conditions often involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Research indicates that this compound exhibits several significant biological activities, which are summarized in the following sections.

Neuroprotective Effects

One of the most prominent applications of tert-butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate is in the context of neuroprotection. Studies have shown that it may inhibit key enzymes involved in neurodegenerative diseases:

- Inhibition of β-secretase : This enzyme is crucial in the amyloidogenic pathway leading to Alzheimer's disease. The compound has demonstrated an IC50 value of approximately 15.4 nM, indicating potent inhibition .

- Acetylcholinesterase Inhibition : Another target is acetylcholinesterase, with a Ki value of 0.17 μM, which is significant for enhancing cholinergic neurotransmission in Alzheimer's patients .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It significantly reduces malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting potential protective effects against oxidative damage in neuronal cells .

Case Studies

Several studies have explored the efficacy of this compound:

In Vitro Studies

A notable study assessed the protective effects on astrocytes exposed to amyloid beta peptide (Aβ 1-42). The results indicated improved cell viability compared to untreated controls, supporting its neuroprotective role against neurotoxic agents .

In Vivo Studies

In an animal model using scopolamine-induced cognitive impairment, the compound was tested for its ability to mitigate cognitive decline and oxidative stress markers. Although it showed some promise in reducing MDA levels, the cognitive improvements were not statistically significant compared to established treatments like galantamine .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Starting Materials : The synthesis typically involves piperidine derivatives and brominated pyridines as starting materials.

- Reagents : Common reagents include coupling agents and protecting groups to facilitate selective reactions.

- Yield Optimization : Various reaction conditions (temperature, solvent choice) can be adjusted to maximize yield and purity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their differences are summarized below:

Physicochemical Properties

- Hydrogen Bonding: The bromopyridinyl methoxy analog likely has 4 hydrogen bond acceptors (similar to ’s propyl variant), whereas hydroxyl-containing analogs (e.g., ) exhibit additional H-bond donor capacity .

- Rotational Flexibility: Shorter linkers (e.g., methoxy vs.

- Topological Polar Surface Area (TPSA) : TPSA values for brominated analogs are estimated at ~51.7 Ų (comparable to ), while chloro analogs may show slight variations due to halogen electronegativity differences .

Biological Activity

tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C15H20BrN2O2

- Molecular Weight : 350.24 g/mol

- CAS Number : 2697155-42-1

Research indicates that compounds containing piperidine and pyridine moieties often exhibit significant biological activities, including:

- Kinase Inhibition : Many piperidine derivatives act as inhibitors of various kinases, which are crucial in cell signaling pathways. The presence of the bromopyridine group may enhance binding affinity to specific targets.

- Neurotransmitter Modulation : Compounds similar to this compound have been studied for their effects on neurotransmitter systems, potentially influencing conditions like anxiety and depression.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds:

- Inhibition of Tumor Growth : Research has shown that piperidine derivatives can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 7.9 to 92 µM against breast, ovarian, and colorectal cancer cells .

- Mechanistic Insights : The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Antimicrobial Properties

Compounds with similar structures have also been investigated for antimicrobial activities:

- Bacterial Inhibition : Studies have indicated that certain brominated pyridine derivatives exhibit antibacterial properties by disrupting bacterial cell wall synthesis or function.

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a piperidine derivative on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The results highlighted its potential as a therapeutic agent in oncology.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds. It was observed that these compounds could modulate serotonin and dopamine receptors, suggesting their potential use in treating mood disorders.

Q & A

Q. What are the standard synthetic protocols for preparing tert-Butyl 4-((6-bromopyridin-3-yl)methoxy)piperidine-1-carboxylate?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A general approach includes:

Protection of the piperidine nitrogen : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) to form the Boc-protected piperidine intermediate .

Coupling with 6-bromo-3-pyridinemethanol : Activate the hydroxyl group of 6-bromo-3-pyridinemethanol using Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) or via a tosylate intermediate. React with the Boc-piperidine derivative under inert atmosphere .

Purification : Column chromatography (e.g., hexanes/ethyl acetate with 0.25% TEA) or silica-trisamine cartridges to isolate the product .

Key Reagents/Conditions Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Boc₂O, TEA, DCM, 0–20°C | Boc protection |

| 2 | DEAD, PPh₃, THF, RT | Mitsunobu coupling |

| 3 | Hexanes/EtOAc + 0.25% TEA | Purification |

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer:

- ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), bromopyridinyl protons (δ 7.5–8.5 ppm), and piperidine methoxy linkage (δ 3.5–4.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~397.1 g/mol) and isotopic pattern for bromine .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functional groups.

Reference Physical Properties : Light yellow solid (melting point not reported) .

Q. What safety precautions are critical during handling?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Respirator (NIOSH-approved), nitrile gloves, and chemical goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Use fume hoods to avoid dust/aerosol formation.

- Emergency Measures : Immediate eye washing and medical consultation if exposed .

Note : While GHS classification is not explicitly reported for this compound, similar Boc-protected bromopyridines may exhibit acute oral toxicity (H301) .

Advanced Research Questions

Q. How can coupling reactions involving the 6-bromopyridinyl moiety be optimized for higher yields?

- Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling with boronic acids.

- Solvent Optimization : Compare DMF, THF, and toluene for reaction efficiency.

- Temperature Control : Perform reactions at 60–80°C under microwave conditions to accelerate kinetics .

Data Analysis Example :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 45 |

| PdCl₂ | Toluene | 100 | 62 |

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer:

- Long-Term Stability : Store at –20°C in amber vials under nitrogen to prevent Boc-group hydrolysis.

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 2 weeks; monitor via HPLC for degradation products (e.g., free piperidine or debrominated derivatives) .

Stability Data Table :

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| –20°C, N₂, 6 months | <5% | None |

| 25°C, open air, 1 month | 15% | De-boc product |

Q. How to develop a stability-indicating HPLC method for this compound?

- Methodological Answer:

- Column Selection : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with UV detection at 254 nm (bromine absorption).

- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 40–80% B over 15 min.

- Validation : Assess linearity (R² >0.99), LOD/LOQ (<0.1 µg/mL), and precision (%RSD <2%) .

Method Parameters :

| Parameter | Value |

|---|---|

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Retention Time | 8.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.